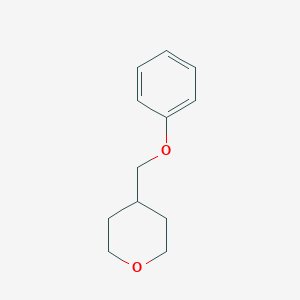

4-Phenoxymethyl-tetrahydropyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62635-44-3 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(phenoxymethyl)oxane |

InChI |

InChI=1S/C12H16O2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11H,6-10H2 |

InChI Key |

PJHVRBHPCMRRFM-UHFFFAOYSA-N |

SMILES |

C1COCCC1COC2=CC=CC=C2 |

Canonical SMILES |

C1COCCC1COC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxymethyl Tetrahydropyran and Its Analogues

Strategies for Tetrahydropyran (B127337) Ring Construction with Phenoxymethyl (B101242) Substitution

The assembly of the tetrahydropyran ring is a central theme in the synthesis of numerous biologically active natural products. nih.govntu.edu.sgresearchgate.netyork.ac.uk Consequently, a diverse array of methodologies has been established for the construction of this oxygen-containing heterocycle. These methods can be adapted to incorporate a phenoxymethyl group at the 4-position.

Formation of the Tetrahydropyran Core

The formation of the tetrahydropyran scaffold can be accomplished through several powerful synthetic techniques, including cyclization and annulation reactions, as well as ring-closing metathesis.

Cyclization reactions represent a direct and efficient approach to the tetrahydropyran ring system. Among these, the Prins cyclization has emerged as a particularly powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The resulting oxocarbenium ion intermediate then undergoes intramolecular cyclization with the alkene to form the tetrahydropyran ring. nih.gov Modifications of the Prins cyclization, such as the silyl-Prins cyclization, offer enhanced control over the reaction's stereochemical outcome. beilstein-journals.org

Annulation techniques, which involve the formation of a new ring onto a pre-existing structure, also provide a versatile entry to the tetrahydropyran core. scripps.edu For instance, a [3+3] annulation strategy can be employed, combining a three-carbon component with another three-atom fragment to construct the six-membered ring. mdpi.com Lewis acid-catalyzed intramolecular directed aldol reactions of enol silanes and acetals have also been utilized to prepare tetrahydropyran-4-ones, which can serve as precursors to 4-substituted tetrahydropyrans. rsc.org

| Reaction Type | Description | Key Intermediates | Catalysts/Reagents |

| Prins Cyclization | Condensation of a homoallylic alcohol and an aldehyde/ketone followed by intramolecular cyclization. beilstein-journals.orgnih.gov | Oxocarbenium ion nih.gov | Brønsted or Lewis acids (e.g., InCl₃, O₃ReOH) organic-chemistry.orgrsc.org |

| Silyl-Prins Cyclization | A variation of the Prins cyclization utilizing allylsilanes to trap the oxocarbenium ion. beilstein-journals.org | Oxocarbenium ion | Lewis acids (e.g., TMSOTf) nih.gov |

| [3+3] Annulation | Combination of a three-carbon synthon with a three-atom synthon to form the six-membered ring. mdpi.com | Varies with reactants | Lewis acids (e.g., AlCl₃) mdpi.com |

| Intramolecular Aldol Reaction | Cyclization of a molecule containing both an enol silane and an acetal (B89532) moiety. rsc.org | Enol silane, Acetal | Lewis acids |

Ring-closing metathesis (RCM) has become a prominent method for the synthesis of a wide range of cyclic compounds, including tetrahydropyrans. wikipedia.orgorganic-chemistry.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular cyclization of a diene. organic-chemistry.orgbeilstein-journals.org For the synthesis of a 4-phenoxymethyl-tetrahydropyran precursor, a diene containing an oxygen atom and the phenoxymethyl group at the appropriate positions would be required. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene (B1197577). organic-chemistry.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org

| Catalyst Generation | Description | Common Catalysts |

| First Generation Grubbs' Catalyst | A ruthenium-based catalyst that initiated the widespread use of RCM. beilstein-journals.org | Grubbs' Catalyst 1st Generation |

| Second Generation Grubbs' Catalyst | Offers higher activity and broader substrate scope compared to the first generation. organic-chemistry.org | Grubbs' Catalyst 2nd Generation, Hoveyda-Grubbs' Catalysts |

| Schrock Catalysts | Molybdenum-based catalysts known for their high reactivity. beilstein-journals.org | Schrock Molybdenum Precatalysts |

Beyond the aforementioned strategies, other methods for forming the tetrahydropyran ring are also available. Intramolecular hydroalkoxylation of δ-hydroxy olefins, catalyzed by transition metals such as platinum or gold, provides a direct route to the cyclic ether. organic-chemistry.org Additionally, oxidative cyclization of silylallylic ethers mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can lead to the formation of functionalized tetrahydropyrans. nih.gov

Introduction of the Phenoxymethyl Group

The phenoxymethyl moiety can be introduced either before or after the formation of the tetrahydropyran ring. A common and effective method for creating the ether linkage is through etherification reactions.

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. youtube.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this could involve two primary approaches:

Reacting a tetrahydropyran derivative with a phenoxide: A pre-formed tetrahydropyran ring bearing a suitable leaving group (e.g., a halide or a sulfonate ester) at the 4-position can be reacted with sodium or potassium phenoxide.

Reacting a phenol (B47542) with a tetrahydropyran derivative: Alternatively, phenol can be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a precursor to the tetrahydropyran ring or on a 4-hydroxymethyl-tetrahydropyran derivative.

The success of the Williamson ether synthesis is dependent on the steric hindrance of the reactants, with primary alkyl halides generally giving the best results. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent |

| 4-(Bromomethyl)tetrahydropyran | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |

| Tetrahydro-4-methanol | Phenyl bromide | (Not applicable for this reactant pair in a standard Williamson synthesis) | |

| 4-Iodomethyl-tetrahydropyran | Sodium Phenoxide | (Pre-formed alkoxide) | Dimethylformamide (DMF) |

Palladium-Catalyzed and Copper-Catalyzed Cross-Coupling Reactions

The formation of the phenoxymethyl linkage in this compound is a critical step that can be achieved through cross-coupling reactions. While palladium catalysis is renowned for C-N and C-C bond formation, its application to C-O ether bonds, alongside the classic copper-catalyzed Ullmann condensation, provides powerful tools for synthesizing aryl ethers.

The Ullmann condensation is a traditional and effective method for forming aryl ethers, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction is generally carried out at high temperatures in polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org For the synthesis of this compound, this would involve coupling phenol with a suitable 4-halomethyl-tetrahydropyran derivative or, more commonly, coupling a haloarene with tetrahydropyran-4-yl-methanol. Modern improvements to the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines, which can facilitate the reaction under milder conditions. wikipedia.orgarkat-usa.org

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has been expanded from its initial focus on C-N bond formation to include C-O coupling for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This methodology offers an alternative to the often harsh conditions of the Ullmann reaction. wikipedia.org The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition with an aryl halide, followed by reaction with an alcohol and subsequent reductive elimination to yield the aryl ether. organic-chemistry.org The choice of phosphine ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. youtube.com

Table 1: Comparison of Cross-Coupling Reactions for Aryl Ether Synthesis

| Feature | Ullmann Condensation | Palladium-Catalyzed C-O Coupling |

|---|---|---|

| Catalyst | Copper (Cu(0), Cu(I) salts) wikipedia.org | Palladium (Pd(0), Pd(II) precursors) organic-chemistry.org |

| Typical Substrates | Aryl halides, Alcohols/Phenols organic-chemistry.org | Aryl halides/triflates, Alcohols/Phenols organic-chemistry.org |

| Reaction Conditions | Often high temperatures (>200 °C) wikipedia.org | Generally milder temperatures |

| Ligands | Often ligandless or simple ligands (e.g., diamines) wikipedia.org | Bulky, electron-rich phosphine ligands youtube.com |

| Scope | Broad, but can require harsh conditions | Broad functional group tolerance wikipedia.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of many compounds is dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral this compound derivatives is of significant interest. These approaches include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective methods coupled with resolution techniques.

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched tetrahydropyran rings. rsc.org Organocatalysis, in particular, has emerged as a powerful tool, utilizing small organic molecules to catalyze asymmetric reactions under metal-free conditions, which aligns with green chemistry principles. nih.gov For instance, bifunctional organocatalysts, such as those based on quinine squaramide, can be used in cascade reactions to construct highly functionalized tetrahydropyrans with multiple contiguous stereocenters in excellent enantiomeric excesses (93–99% ee). nih.gov These reactions often proceed through sequential Michael, Henry, and ketalization steps to build the heterocyclic core with high stereocontrol. nih.gov

Table 2: Examples of Asymmetric Catalysis in Tetrahydropyran Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | Forms five contiguous stereocenters, >20:1 dr, 93-99% ee. | nih.gov |

| BINOL-derived Phosphoric Acid | Prins Cyclization | Catalyzes asymmetric cyclization of aldehydes. | organic-chemistry.org |

| Prolinol Silyl Ether | Oxa-Michael Addition | Produces enantioenriched 2,6-cis-tetrahydropyrans. | acs.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com This strategy is widely used in asymmetric synthesis. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to an acyclic precursor. nih.gov This chiral precursor would then undergo a cyclization reaction, such as an intramolecular Williamson ether synthesis or a Prins cyclization, where the steric and electronic properties of the auxiliary guide the formation of the tetrahydropyran ring with a specific stereochemistry. The diastereomeric products can then be separated, and the auxiliary cleaved to yield the enantiomerically enriched tetrahydropyran derivative.

Diastereoselective synthesis aims to form a specific diastereomer from a starting material that may already contain one or more stereocenters. Many methods for constructing tetrahydropyran rings, such as the Prins cyclization or intramolecular Michael additions, can be highly diastereoselective. nih.govdatapdf.com For example, the reaction of homoallylic alcohols with aldehydes mediated by Lewis acids can yield polysubstituted tetrahydropyrans with excellent diastereoselectivity. datapdf.com

When a racemic mixture of a chiral intermediate is produced, resolution techniques can be employed to separate the enantiomers. Kinetic resolution is a common method where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. acs.org

Enzymatic kinetic resolution (EKR) is a particularly powerful technique that utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol. nih.govmdpi.com This process can achieve very high enantiomeric excesses (ee > 99%) and conversions close to the theoretical maximum of 50%. nih.gov For instance, a racemic precursor like 4-hydroxymethyl-tetrahydropyran could be resolved using a lipase to provide one enantiomer as the alcohol and the other as its acetylated form, which can be easily separated. A dynamic kinetic resolution (DKR) can further enhance this process by combining the enzymatic resolution with a catalyst that racemizes the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.gov

Table 3: Enzymatic Kinetic Resolution of Chiral Alcohols

| Enzyme | Reaction Type | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic secondary alcohol | High enantioselectivity (E > 200), ee > 99% for both enantiomers. | mdpi.com |

| Lipase from Aspergillus or Candida | Transesterification | Racemic δ-hydroxy esters | High E value (up to 360), leading to chiral δ-lactones. | nih.gov |

Modern Synthetic Approaches and Green Chemistry Principles

Modern organic synthesis places increasing emphasis on efficiency, sustainability, and environmental impact, guided by the principles of green chemistry. nih.gov These principles include the use of catalysis, minimizing waste, and employing energy-efficient methods like microwave-assisted synthesis. nih.gov

Microwave-assisted synthesis has become a valuable technique in organic chemistry for accelerating reaction rates, increasing product yields, and reducing the formation of byproducts. mdpi.comtsijournals.com The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. mdpi.com In the synthesis of tetrahydropyran derivatives, microwave heating has been successfully applied to various reactions, including cyclization and multicomponent reactions. mdpi.comepa.gov For example, ZrCl₄-catalyzed formation of substituted tetrahydropyrans can be achieved in good yield under microwave irradiation. epa.gov

Solvent-free, or neat, reaction conditions represent another key aspect of green chemistry, as they eliminate the environmental and safety issues associated with volatile organic solvents. researchgate.net Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are well-suited for solvent-free conditions and can be used to generate libraries of substituted tetrahydropyran and related heterocyclic derivatives efficiently. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Synthesis of 4H-pyrans | Refluxing for several hours | 1-4 minutes |

| Yield | Moderate to good | Excellent (often >90%) |

| Energy Input | Prolonged heating | Focused, rapid heating |

| Reference | mdpi.com | mdpi.commdpi.com |

Flow Chemistry and Continuous Processing in Tetrahydropyran Production

Flow chemistry, or continuous flow processing, has emerged as a powerful methodology in modern chemical synthesis, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and intermediates, precise control over reaction parameters, and facile scalability. In the context of producing this compound and its analogues, flow chemistry offers a promising avenue for efficient and sustainable manufacturing. This section will detail the application of continuous processing for the synthesis of the core tetrahydropyran (THP) ring system and subsequent functionalization.

A plausible and efficient continuous flow synthesis of this compound can be envisioned as a two-stage process. The first stage focuses on the continuous production of a key intermediate, a 4-substituted tetrahydropyran. The second stage involves a continuous etherification reaction to introduce the phenoxymethyl moiety.

Continuous Synthesis of the Tetrahydropyran Ring

The production of the parent tetrahydropyran (THP) ring has been successfully demonstrated in a continuous flow system, providing a strong foundation for the synthesis of its derivatives. One notable method involves the catalytic hydrogenation of 3,4-dihydropyran (DHP), a readily available starting material often derived from biomass.

In a typical setup, a solution of DHP is continuously pumped through a heated, packed-bed reactor containing a heterogeneous catalyst. The use of a packed-bed reactor allows for the catalyst to be retained within the reactor, simplifying product purification and enabling long-term, continuous operation.

Table 1: Exemplary Parameters for the Continuous Flow Hydrogenation of 3,4-Dihydropyran (DHP) to Tetrahydropyran (THP)

| Parameter | Value |

|---|---|

| Catalyst | Nickel on Silica (Ni/SiO₂) |

| Reactor Type | Packed-Bed Continuous Flow Reactor |

| Temperature | 150-200 °C |

| Pressure | High Pressure Hydrogen |

| Selectivity to THP | >99.8% researchgate.net |

| Yield | 98% researchgate.net |

| Key Advantage | High selectivity and yield with in-situ catalyst regeneration capability. researchgate.net |

The kinetic data from such processes can be fitted to established models, such as the Hougen-Watson model, to understand the reaction mechanism and optimize process parameters. For instance, studies have shown that the rate-limiting step in the hydrogenation of DHP over a Ni/SiO₂ catalyst is the hydrogenation of the adsorbed DHP molecule. researchgate.net Furthermore, these continuous flow systems demonstrate excellent stability, with catalysts showing low deactivation rates over extended periods of operation. researchgate.net

While the direct continuous synthesis of 4-hydroxymethyl-tetrahydropyran from a simple precursor is not extensively documented, the principles of continuous hydrogenation of furan derivatives offer a viable route. For example, the continuous hydrogenation of 5-hydroxymethylfurfural (HMF), a bio-derived platform chemical, can yield saturated heterocyclic diols. By carefully selecting catalysts and reaction conditions, it is conceivable to develop a continuous process that favors the formation of a tetrahydropyran ring with a hydroxymethyl group at the 4-position.

Continuous Flow Williamson Ether Synthesis for Phenoxymethyl Functionalization

With a suitable 4-hydroxymethyl-tetrahydropyran intermediate produced continuously, the subsequent introduction of the phenoxymethyl group can be achieved via a Williamson ether synthesis, also adapted to a continuous flow process. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an appropriate phenoxy-containing electrophile.

A continuous flow setup for this etherification could utilize a microreactor or a packed-bed reactor. For instance, a solution of 4-hydroxymethyl-tetrahydropyran and a base (e.g., sodium hydroxide) could be continuously mixed with a solution of a phenoxymethyl halide (e.g., phenoxymethyl chloride) in a suitable solvent. The use of phase-transfer catalysis in a continuous flow system can be particularly advantageous for reactions involving immiscible phases, enhancing reaction rates and yields.

Table 2: Conceptual Parameters for a Continuous Flow Williamson Ether Synthesis

| Parameter | Proposed Condition |

|---|---|

| Reactants | 4-Hydroxymethyl-tetrahydropyran, Phenol (or a phenoxide salt), and a suitable activating agent/halide |

| Base | Solid-supported base (e.g., potassium carbonate on alumina) or aqueous base with a phase-transfer catalyst |

| Reactor Type | Packed-Bed Reactor or Microreactor |

| Temperature | 50-150 °C (optimized for reaction rate and selectivity) |

| Solvent | A polar aprotic solvent (e.g., acetonitrile, DMF) |

| Key Advantage | Precise control over stoichiometry and residence time, minimizing side reactions and improving product purity. |

The implementation of flow chemistry for the synthesis of this compound and its analogues presents a significant advancement over traditional batch methods. The ability to telescope reaction steps, where the output of one reactor directly feeds into the next without intermediate isolation and purification, can dramatically increase process efficiency and reduce waste. This integrated approach, from the formation of the tetrahydropyran core to the final functionalization, exemplifies the transformative potential of continuous processing in the production of fine chemicals.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Phenoxymethyl Tetrahydropyran Derivatives

Conformational Analysis of the Tetrahydropyran (B127337) Ring and its Influence on Molecular Interactions

The tetrahydropyran ring is a prevalent scaffold in numerous natural products and synthetic bioactive molecules. rsc.org Its non-planar, saturated nature allows it to adopt several conformations, which significantly influences the three-dimensional orientation of its substituents and, consequently, its interactions with biological targets.

The tetrahydropyran ring most commonly adopts a "chair" conformation, which is significantly lower in energy than other possible forms like "boat" or "twist-boat" conformations. The chair conformation minimizes both angle strain and torsional strain, providing a stable arrangement. Within the chair form, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these positions is a critical factor in molecular design. The energy difference between the chair and the next most stable twist-boat conformation is substantial, meaning the molecule will predominantly exist in the chair form.

Table 1: Relative Energies of Tetrahydropyran Conformers

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (most stable) | Minimizes angle and torsional strain. |

| Twist-Boat | ~5.5 | Relieves some steric strain of the boat form. |

| Boat | ~6.0 | High energy due to eclipsing interactions and flagpole steric clash. |

Note: Energy values are approximate and can vary based on substitution and computational method.

For a monosubstituted tetrahydropyran, the substituent's preference for an equatorial versus an axial position is determined by steric factors. A substituent in the axial position experiences destabilizing steric interactions with the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). Therefore, bulkier substituents have a strong preference for the equatorial position to avoid this steric clash.

In the case of 4-phenoxymethyl-tetrahydropyran, the phenoxymethyl (B101242) group at the C4 position is sterically demanding. To minimize steric hindrance, the molecule will overwhelmingly adopt a chair conformation where the large phenoxymethyl group occupies the equatorial position. This orientation projects the phenoxymethyl side chain away from the bulk of the THP ring, defining its primary interaction vector with a potential binding site.

Substituent Effects on the Phenoxymethyl Moiety and their Role in Molecular Recognition

The phenoxymethyl portion of the molecule acts as a key recognition element, often fitting into a specific sub-pocket of a target protein. Modifications to this moiety can fine-tune binding affinity and selectivity.

Systematic modification of the phenyl ring is a cornerstone of SAR studies for this chemical class. Adding substituents at the ortho, meta, or para positions can alter the molecule's electronic and steric profile, which in turn modulates binding affinity. researchgate.net

Electronic Effects : The addition of electron-withdrawing groups (EWGs) like halogens (Cl, F) or trifluoromethyl (CF3), or electron-donating groups (EDGs) like methyl (CH3) or methoxy (B1213986) (OCH3), can change the charge distribution of the aromatic ring. rsc.org These changes can influence hydrogen bonding capability, pi-pi stacking interactions, and electrostatic interactions with amino acid residues in a binding pocket. researchgate.netrsc.org For instance, the trifluoromethyl group is a strong electron-withdrawing substituent known to improve hydrogen bonding and electrostatic interactions, potentially increasing binding affinity. mdpi.com

Steric Effects : The size and shape of substituents are critical. A bulky substituent may provide favorable van der Waals interactions if it fits well within a hydrophobic pocket, or it can cause a steric clash that prevents binding. The position of the substituent is equally important. For example, in studies of N-phenethyl opioids, a para-substituted chlorine atom was found to produce a compound with nanomolar binding affinity at mu- and delta-opioid receptors. researchgate.net This highlights how a specific substituent at a specific position can be crucial for potent activity.

Table 2: Illustrative SAR Data for Phenyl Ring Modifications of a Hypothetical this compound Derivative

| Phenyl Ring Substituent (R) | Position | Electronic Effect | Relative Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| -H | - | Neutral | 150 |

| -Cl | para | Electron-withdrawing | 25 |

| -F | para | Electron-withdrawing | 40 |

| -CF₃ | para | Strongly Electron-withdrawing | 15 |

| -CH₃ | para | Electron-donating | 90 |

| -OCH₃ | para | Electron-donating | 110 |

| -Cl | meta | Electron-withdrawing | 85 |

Note: This table is illustrative, based on established SAR principles, to demonstrate how binding affinity can be modulated by phenyl ring substitution.

The oxymethyl (-O-CH₂-) group serves as a linker connecting the THP "anchor" and the phenyl "recognition" elements. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the two ends of the molecule within a biological target.

The ether oxygen in the linker is a key feature, capable of acting as a hydrogen bond acceptor. The single bonds in the linker allow for significant conformational flexibility, enabling the phenyl ring to adopt various orientations relative to the THP ring. Medicinal chemists often explore variations of this linker to optimize activity. Strategies include:

Altering Length : Replacing the methylene (B1212753) group with an ethylene (B1197577) (-O-CH₂-CH₂-) or removing it entirely to create a direct phenoxy-tetrahydropyran linkage would change the distance between the two core scaffolds.

Increasing Rigidity : Incorporating double bonds or small rings into the linker can restrict conformational freedom. This can be advantageous if the "locked" conformation is the bioactive one, as it reduces the entropic penalty of binding.

Changing Chemical Nature : Substituting the ether oxygen with a sulfur atom (thioether), an amine (amino), or an amide group introduces different electronic properties and hydrogen bonding capabilities (donor and/or acceptor), which can lead to new, beneficial interactions with the target.

Rational Design Strategies for Targeted Chemical Systems

Rational drug design for this class of compounds integrates the SAR insights from both the THP ring and the phenoxymethyl moiety. nih.gov The goal is to create a pharmacophore model—a three-dimensional map of the essential steric and electronic features required for biological activity.

The design process often follows a cyclical approach:

Lead Identification : A compound like this compound is identified with some desired activity.

SAR Exploration : A library of derivatives is synthesized, modifying the phenyl ring and linker as described above, and their activity is measured. nih.govnih.gov

Model Refinement : The SAR data is used to refine the pharmacophore model. For example, if para-substituted electron-withdrawing groups consistently improve activity, the model would be updated to include a feature for an electronegative or hydrogen bond-accepting group in that region.

Structure-Based Design : If the structure of the biological target is known, computational tools like molecular docking can be used to visualize how derivatives fit into the binding site. This allows for the design of new molecules with improved complementarity.

Molecular Hybridization : Another advanced strategy involves combining the this compound scaffold with a pharmacophore from a different class of active compounds. nih.gov This "hybrid drug" approach aims to interact with multiple targets or enhance activity at a single target. nih.gov

By leveraging these strategies, scientists can move from a simple starting scaffold to highly optimized molecules with improved potency, selectivity, and desirable physicochemical properties. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benznidazole |

| Nifurtimox |

| Morphine |

| Oxymorphone |

| Nalorphine |

| Naloxone |

| Centrolobine |

| Icotinib |

Scaffold Hopping and Bioisosteric Replacements Employing the Tetrahydropyran Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel and patentable chemical entities with improved properties. nih.gov These approaches involve modifying the central molecular framework while aiming to retain or enhance the desired biological activity. nih.govpharmablock.com The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in medicinal chemistry. It is often considered a bioisostere of cyclohexane (B81311) or piperidine (B6355638), offering advantages such as improved solubility and the potential for hydrogen bond interactions through its ether oxygen. pharmablock.com

Bioisosteric Replacement: This strategy involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new compound that may have a similar biological profile. nih.gov In the context of this compound, the THP ring itself can be replaced by other cyclic systems to probe the importance of the heterocyclic core for activity and to modulate physicochemical properties.

For instance, in the development of dopamine (B1211576) D4 receptor (D4R) antagonists, a piperidine ring, a close bioisostere of tetrahydropyran, has been extensively studied. Research on 3-(phenoxymethyl)piperidine (B1610827) derivatives has shown that the nature and substitution pattern of the phenoxy group significantly impact D4R binding affinity. The replacement of the tetrahydropyran core with a piperidine core allows for the introduction of a basic nitrogen atom, which can alter receptor interactions and pharmacokinetic profiles.

| Compound | Core Scaffold | R (Phenoxy Substitution) | D4R Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analog 1 | Piperidine | 4-Fluoro | 73 |

| Analog 2 | Piperidine | 3,4-Difluoro | 46.8 |

| Analog 3 | Piperidine | 3-Fluoro | 85 |

| Analog 4 | Piperidine | 4-Cyano | 8.9 |

| Analog 5 | Piperidine | 4-Cyano-3-fluoro | 3.8 |

Data derived from studies on analogous piperidine scaffolds.

The data suggests that electronic properties and the position of substituents on the phenoxy ring are critical for high affinity. For example, the introduction of electron-withdrawing groups like cyano, especially in combination with a fluoro substituent, can significantly enhance potency. This indicates that the phenoxymethyl portion of the molecule is deeply involved in key interactions with the receptor.

Scaffold Hopping: This approach involves a more radical change, replacing the central core structure with a topologically different one while preserving the orientation of key functional groups. This can lead to compounds with completely new intellectual property and potentially improved drug-like properties.

An example of scaffold hopping can be seen in the development of antifungal agents. While not a direct derivative, research on 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast fungus (Magnaporthe oryzae) provides insight. Here, the tetrahydropyran ring is hopped to a nih.govnih.govdioxolane ring. The phenoxymethyl moiety is retained, indicating its importance for the observed biological activity.

| Compound | Core Scaffold | Substitution on Phenyl Ring (at position 2 of dioxolane) | Antifungal Activity (IC50, µM) against M. oryzae |

|---|---|---|---|

| Analog A | nih.govnih.govDioxolane | Unsubstituted Phenyl | 3.8 |

| Propiconazole (Control) | - | - | 3.7 |

Data derived from studies on analogous dioxolane scaffolds.

In this case, the dioxolane scaffold successfully presents the phenoxymethyl group in a manner that achieves potent antifungal activity, comparable to the commercial fungicide propiconazole. This demonstrates that while the tetrahydropyran core provides a valuable starting point, other scaffolds can also effectively orient the crucial phenoxymethyl pharmacophore.

Fragment-Based Drug Design (FBDD) Strategies Incorporating Phenoxymethyl-Tetrahydropyran Fragments

Fragment-Based Drug Design (FBDD) has become a powerful and efficient method for identifying lead compounds in drug discovery. wikipedia.orgdrughunter.com This approach starts with the identification of small, low-molecular-weight molecules, or "fragments," that bind weakly but efficiently to a biological target. biosolveit.denih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules through structure-guided design. nih.gov

While specific FBDD campaigns explicitly starting with a this compound fragment are not widely documented in public literature, the principles of FBDD can be readily applied to such a scaffold. The this compound structure can be deconstructed into its constituent fragments, which could be identified in a primary fragment screen.

Hypothetical FBDD Approach:

Fragment Identification: A fragment library, typically containing compounds adhering to the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP < 3), would be screened against a target protein using biophysical methods like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). drughunter.comfrontiersin.org In this screen, fragments like tetrahydropyran itself, or perhaps phenol (B47542) or anisole (B1667542) (as a proxy for the phenoxy group), might be identified as binders.

Fragment Elaboration: Once a fragment is confirmed to bind to a specific site on the target, its structure is elaborated to increase affinity and potency. There are three main strategies for this:

Fragment Growing: A confirmed fragment hit, for example, a simple tetrahydropyran ring binding in a pocket, could be "grown" by adding substituents. If structural data reveals an adjacent hydrophobic pocket, a phenoxymethyl group could be appended to the tetrahydropyran core to occupy that space, leading to a molecule resembling this compound.

Fragment Linking: If two different fragments, say a tetrahydropyran derivative and a substituted phenol, are found to bind in adjacent pockets, they can be connected with a suitable linker (in this case, an ether linkage) to create a single, more potent molecule.

Fragment Merging: If two overlapping fragments are identified, a new, merged molecule can be designed that incorporates the key features of both.

The utility of the tetrahydropyran motif in FBDD has been demonstrated in the discovery of potent inhibitors for various targets. For instance, the THP tail of the approved cancer drug Venetoclax played a crucial role in imparting selectivity, a discovery that originated from fragment-based approaches. pharmablock.com

| Potential Initial Fragment | FBDD Elaboration Strategy | Resulting Moiety |

|---|---|---|

| Tetrahydropyran | Growing | Addition of a phenoxymethyl side chain to explore a nearby hydrophobic pocket. |

| Phenol / Anisole | Growing | Addition of a tetrahydropyran-methyl ether linker to improve solubility and occupy an adjacent polar region. |

| Tetrahydropyran & Phenol (as separate hits) | Linking | Connection via an ether bond to form the this compound scaffold. |

The phenoxymethyl-tetrahydropyran scaffold itself, being relatively small and possessing favorable physicochemical properties, represents an ideal starting point for further optimization once identified. Modifications could then be made to the phenyl ring, guided by the structural information of the target, to achieve high potency and selectivity, mirroring the traditional SAR approaches.

Computational and Theoretical Investigations of 4 Phenoxymethyl Tetrahydropyran Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed understanding of the electronic structure of molecules. These methods are instrumental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and relative stabilities of various conformers of cyclic systems like tetrahydropyran (B127337). researchgate.net For 4-phenoxymethyl-tetrahydropyran, DFT calculations can elucidate the preferred three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

The tetrahydropyran ring typically adopts a stable chair conformation. researchgate.net The introduction of a bulky phenoxymethyl (B101242) substituent at the 4-position can exist in either an axial or equatorial orientation. DFT calculations can precisely quantify the energy difference between these two conformers. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial conformer is thermodynamically more stable due to the avoidance of 1,3-diaxial interactions present in the axial conformer.

A systematic conformational analysis using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, would allow for the calculation of the optimized geometries and relative energies of the axial and equatorial conformers of this compound. researchgate.net The results would likely confirm the higher stability of the equatorial conformer.

Table 1: Calculated Geometrical Parameters for the Equatorial Conformer of this compound (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ring) | 1.43 | ||

| C-C (ring) | 1.53 | ||

| C4-O (ether) | 1.41 | ||

| O-C (phenyl) | 1.37 | ||

| C-H | 1.09 | ||

| C-O-C (ring) | 111.5 | ||

| O-C-C (ring) | 110.0 | ||

| C-C-C (ring) | 111.0 | ||

| C4-O-C(phenyl) | 118.0 | ||

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.comimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgresearchgate.net The energy and spatial distribution of these orbitals are critical in understanding a molecule's electrophilic and nucleophilic nature.

For this compound, FMO analysis can provide insights into its potential reaction mechanisms. The HOMO is likely to be localized on the phenoxy group, specifically the oxygen atom and the aromatic ring, due to the presence of lone pairs and the π-system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring and the C-O bonds, indicating potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. DFT calculations can be employed to determine the energies of the HOMO and LUMO and visualize their spatial distributions.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is hypothetical and illustrative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations. These methods are particularly valuable for studying large systems and their interactions over time.

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein.

For this compound, molecular docking studies could be performed to explore its potential as an inhibitor for various enzymes or receptors. The molecule's structure, with its ether linkage, aromatic ring, and tetrahydropyran moiety, provides multiple points for potential interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, the oxygen atoms can act as hydrogen bond acceptors, while the phenyl group can engage in π-π stacking or hydrophobic interactions with the amino acid residues in the active site of a protein.

The process would involve obtaining the three-dimensional structure of a target protein from a repository like the Protein Data Bank (PDB) and then using a docking program to place the this compound molecule into the protein's binding site. The program would then score the different binding poses based on a scoring function that estimates the binding free energy.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes, molecular flexibility, and the stability of molecular complexes.

In the context of this compound, MD simulations can be used to explore its conformational landscape in solution. While DFT calculations can identify stable conformers, MD simulations can reveal the dynamics of interconversion between them. Furthermore, if a promising ligand-target complex is identified through molecular docking, MD simulations can be employed to assess its stability over time. By simulating the complex in a solvent environment, one can observe whether the ligand remains bound in the active site and analyze the key interactions that contribute to the stability of the complex.

In Silico Pharmacokinetic Profiling and Adsorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. rsc.orgnih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. japtronline.comoptibrium.com Various computational tools and web servers are available to predict a range of ADME parameters based on the molecular structure.

For this compound, a standard in silico ADME profile would include predictions for properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are typically based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental data.

Table 3: Predicted ADME Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 2.5 | Good lipophilicity for oral absorption |

| LogS (Aqueous Solubility) | -3.0 | Moderately soluble |

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

| Cytochrome P450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Efficacy and Selectivity

No studies were found that developed predictive QSAR models for the biological efficacy and selectivity of this compound or its analogs. Such studies would typically involve the generation of a dataset of compounds with measured biological activities, the calculation of molecular descriptors, and the use of statistical methods to build and validate a predictive model. The absence of this foundational data prevents any meaningful discussion in this section.

Ligand-Based and Structure-Based QSAR Methodologies

Information regarding the application of either ligand-based or structure-based QSAR methodologies specifically to this compound is not available. Ligand-based methods would rely on the structural similarities and varied biological activities of a series of related molecules, while structure-based methods would require knowledge of the three-dimensional structure of the biological target and how this compound interacts with it. Without published research in this area, no analysis of the methodologies employed can be provided.

Due to the lack of specific scientific data on the computational and theoretical investigations of this compound, a detailed and informative article adhering to the requested structure and content cannot be generated at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the foundational information for such an analysis.

Exploration of 4 Phenoxymethyl Tetrahydropyran Derivatives in Chemical Biology and Material Science

Enzyme Modulation and Inhibition Mechanisms

The tetrahydropyran (B127337) ring, often functionalized with a phenoxymethyl (B101242) group, serves as a versatile scaffold for the design of enzyme inhibitors. Researchers have investigated its derivatives for their potential to modulate the activity of several key enzymes implicated in a range of diseases.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Studies

The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory diseases that aims to overcome the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on 4-phenoxymethyl-tetrahydropyran derivatives as dual COX/LOX inhibitors are not extensively documented in the available literature, research on structurally related compounds provides insights into the potential of the tetrahydropyran core. For instance, derivatives of aza-sclerotiorin, which contain a tetrahydropyran nucleus, have been evaluated for their COX-2 inhibitory activity. nih.gov

In one study, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov While not containing the precise this compound structure, these findings highlight the utility of heterocyclic systems in targeting cyclooxygenases. nih.gov The development of potent and selective COX-2 inhibitors remains an active area of research to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Bacterial Topoisomerase Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents due to their essential role in bacterial DNA replication. nih.govresearchgate.net The emergence of resistance to existing antibiotics, such as fluoroquinolones, has spurred the development of novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov Within this class of inhibitors, molecules incorporating a tetrahydropyran ring have demonstrated significant potential. nih.govresearchgate.net

Derivatives built around a tetrahydropyran ring linked to a bicyclic aromatic moiety have shown potent anti-Gram-positive activity. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the tetrahydropyran linker can influence the inhibitory potency against topoisomerase IV. researchgate.net For example, replacing a dioxane linker with a tetrahydropyran ring has been shown to improve inhibitory activity. researchgate.net

One research effort identified a subseries of tetrahydropyran-based molecules as potent dual inhibitors of DNA gyrase and topoisomerase IV with excellent activity against Gram-positive pathogens, including clinically relevant resistant strains. nih.gov A representative compound from this series, compound 32d , showed only weak inhibition of hERG K+ channels, suggesting an improved cardiovascular safety profile compared to earlier lead compounds. nih.gov

| Compound | Target Enzyme(s) | Key Findings | Reference |

| Tetrahydropyran-based NBTIs | DNA gyrase, Topoisomerase IV | Potent anti-Gram-positive activity. nih.gov | nih.gov |

| Compound 32d | DNA gyrase, Topoisomerase IV | Excellent antibacterial activity against Gram-positive pathogens and improved cardiovascular safety profile. nih.gov | nih.gov |

LpxC Inhibition in Gram-Negative Pathogens

The enzyme UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. mdpi.com This makes LpxC an attractive target for the development of new antibiotics specifically targeting these challenging pathogens. nih.govnih.gov

A significant breakthrough in this area came from the identification of a tetrahydropyran-based matrix metalloprotease (MMP) inhibitor that also demonstrated nanomolar inhibition of LpxC. mdpi.com Crystallographic studies revealed that the tetrahydropyran moiety engages in key hydrogen bonding and van der Waals interactions within the LpxC active site. mdpi.com

Systematic optimization of this tetrahydropyran scaffold has led to compounds with improved activity against Gram-negative bacteria. mdpi.com However, a persistent challenge has been to dial out the concurrent inhibition of MMPs, as both are zinc-dependent metalloenzymes. mdpi.com Modifications to the hydrophobe and linker regions attached to the tetrahydropyran core have been explored to enhance LpxC potency and antibacterial activity. mdpi.com

| Compound Class | Target Enzyme | Key Findings | Reference |

| Tetrahydropyran-based hydroxamates | LpxC | Nanomolar inhibition of P. aeruginosa LpxC. mdpi.com | mdpi.com |

| Modified phenylacetylenephenyl derivatives | LpxC | Potent P. aeruginosa LpxC IC50 values. mdpi.com | mdpi.com |

Histone Deacetylase (HDAC) Isoform Selectivity and Potency

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.govnih.gov While several HDAC inhibitors have been approved, many are pan-inhibitors lacking isoform selectivity, which can lead to off-target effects. The development of isoform-selective HDAC inhibitors is therefore a major goal in the field. nih.gov

Research into HDAC inhibitors has explored a wide variety of chemical scaffolds. While direct studies focusing on this compound derivatives are not prominent in the available literature, compounds containing related structural motifs have been investigated. For instance, a series of novel tetrahydropyridopyrimidine derivatives were designed as selective HDAC6 inhibitors. nih.gov In another study, the replacement of a phenothiazine (B1677639) moiety with a phenoxazine (B87303) ring in a series of hydroxamic acids led to potent class II HDAC inhibitors. nih.gov The structure-activity relationship (SAR) of these compounds revealed that substituents on the phenoxazine ring were crucial for their inhibitory activity. nih.gov

These findings suggest that heterocyclic scaffolds can be effectively utilized in the design of selective HDAC inhibitors, but further research is needed to determine the potential of the specific this compound core in this context.

Investigation of Other Enzyme Targets (e.g., SHP2, Stat3)

The exploration of this compound derivatives against other enzyme targets such as SHP2 and Stat3 is an area with limited publicly available research.

SHP2 (Src homology region 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation signaling pathways, making it a target for cancer therapy. nih.gov Research into SHP2 inhibitors has identified various allosteric inhibitors, but none have been reported to feature the this compound scaffold. nih.gov

Similarly, Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, making it another important oncology target. nih.gov While numerous small molecule inhibitors of STAT3 have been developed, there is no significant evidence in the reviewed literature of derivatives based on the this compound core. nih.gov

Receptor Ligand Research

The tetrahydropyran ring is a common feature in many molecules designed to interact with various biological receptors. However, specific research focusing on this compound derivatives as receptor ligands is not extensively reported.

Studies on related structures provide some indication of the potential utility of the tetrahydropyran moiety in receptor ligand design. For example, a series of nonsteroidal progesterone (B1679170) receptor (PR) ligands based on a tetrahydronaphthofuranone scaffold, which can be seen as a more complex system containing a tetrahydropyran-like ring, have been synthesized and shown to exhibit high affinity and selectivity for the PR.

In another area, phenylpiperazine derivatives have been investigated as ligands for serotonin (B10506) receptors, demonstrating that heterocyclic rings are key components for receptor interaction. While these examples highlight the general applicability of tetrahydropyran and related heterocycles in receptor ligand design, dedicated studies on the this compound scaffold are needed to elucidate its specific potential in this area.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Positive Allosteric Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in excitatory neurotransmission in the central nervous system. Positive allosteric modulators (PAMs) of mGlu5 are of significant interest as potential therapeutics for neuropsychiatric disorders like schizophrenia, as they can enhance the receptor's response to the endogenous ligand, glutamate. nih.govnih.gov The development of mGlu5 PAMs has led to the discovery of several distinct chemical classes that bind to allosteric sites on the receptor. nih.gov While a wide array of scaffolds have been investigated for mGlu5 PAM activity, including complex molecules like CPPHA and aryl glycine (B1666218) sulfonamides, a specific evaluation of the this compound scaffold in this context is not extensively documented in publicly available literature. nih.govnih.gov The exploration of novel chemotypes is an ongoing effort in the field, aiming to identify compounds with improved pharmacological and pharmacokinetic properties. nih.gov

Sigma-1 Receptor Ligand Development and Characterization

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of treatments for neurological disorders. Research into ligands for this receptor has explored various chemical scaffolds. While direct studies on this compound derivatives are limited, extensive research has been conducted on the closely related 4-(phenoxymethyl)piperidine (B1622545) scaffold.

A series of halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated for their affinity and selectivity for sigma-1 and sigma-2 receptors. nih.gov The substitution pattern on both the phenoxy ring and the piperidine (B6355638) nitrogen was found to significantly influence binding characteristics. For instance, the introduction of various substituents on the phenoxy ring, such as iodo, bromo, nitro, and cyano groups, resulted in a range of dissociation constants (Ki) for sigma-1 receptors from 0.38 to 24.3 nM. nih.gov The selectivity for the sigma-1 receptor over the sigma-2 receptor also varied, with selectivity ratios (Ki σ2/σ1) reaching up to 121. nih.gov

Below is a table summarizing the binding affinities of selected 4-(phenoxymethyl)piperidine derivatives.

| Compound | N-Substituent | Phenoxy Ring Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Derivative A | -CH2CH2F | 4-Iodo | 1.5 | 182 | 121 |

| Derivative B | -CH2CH2OH | 4-Iodo | 2.1 | 102 | 48.6 |

| Derivative C | -CH(CH3)2 | 4-Cyano | 0.38 | 4.6 | 12.1 |

| Derivative D | -CH2-Ph | 4-Nitro | 24.3 | 29.0 | 1.19 |

This table is illustrative and based on data for the 4-(phenoxymethyl)piperidine scaffold, a structural analog of this compound.

These findings from the piperidine series suggest that the phenoxymethyl moiety is a key pharmacophore for sigma receptor binding, and similar derivatives based on a tetrahydropyran core could also exhibit significant affinity and selectivity.

Free Fatty Acid Receptor 1 (FFAR1) Agonism and Related G-Protein Coupled Receptor (GPCR) Interactions

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids. It is predominantly expressed in pancreatic β-cells and is a therapeutic target for type 2 diabetes. While the this compound scaffold has been explored in the context of other GPCRs, its specific activity as an agonist for FFAR1 is not well-documented in the available scientific literature. The discovery of novel FFAR1 agonists is an active area of research, with a focus on identifying molecules that can potentiate glucose-stimulated insulin (B600854) secretion.

Role as Chemical Probes and Imaging Agents

Development of Radioligands for Receptor Mapping and Molecular Imaging Research

The development of radiolabeled ligands is essential for in vivo receptor mapping and molecular imaging studies using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The insights gained from the development of 4-(phenoxymethyl)piperidine-based sigma-1 receptor ligands have paved the way for potential radioligands.

One of the most promising iodinated piperidine derivatives was radiolabeled with iodine-123 ([¹²³I]). nih.gov In vivo studies in rats with this compound, [¹²³I]-1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, demonstrated high uptake in the brain and other organs known to have a high density of sigma receptors. nih.gov Importantly, blocking studies confirmed that this uptake was specific to sigma receptors. nih.gov These results indicate that halogenated derivatives of the 4-(phenoxymethyl)piperidine series are viable candidates for development as in vivo imaging agents for tomographic studies of sigma receptors. nih.gov By extension, analogous this compound derivatives, if appropriately halogenated, could also serve as valuable radioligands for imaging studies.

Molecular Tools for Interrogating Biological Pathways and Protein Functions

Selective ligands for receptors are invaluable molecular tools for elucidating biological pathways and understanding protein function. The development of potent and selective ligands for the sigma-1 receptor, such as the 4-(phenoxymethyl)piperidine derivatives, provides researchers with chemical probes to investigate the physiological and pathophysiological roles of this receptor. These tools can be used in in vitro binding assays to quantify receptor density and in functional assays to study the downstream effects of receptor modulation. While the direct application of this compound derivatives as molecular tools is not explicitly detailed in the literature, their structural similarity to known sigma-1 receptor ligands suggests their potential in this area.

Applications in Materials Science and Engineering

The tetrahydropyran ring is a component of various polymers and materials. However, a review of the scientific literature did not yield specific applications of the this compound compound or its direct derivatives in the field of materials science and engineering. The unique combination of the flexible tetrahydropyran ring and the rigid phenoxymethyl group could potentially be explored for the development of novel polymers, liquid crystals, or other advanced materials, but such research is not yet apparent in published studies.

Liquid Crystal (LC) Alignment Films Based on Phenoxymethyl-Substituted Polymers

The precise control over the orientation of liquid crystal (LC) molecules is fundamental for the performance of liquid crystal displays (LCDs) and other optical devices. Polymer films are commonly used as alignment layers to induce a uniform orientation of LC molecules. The chemical structure and surface properties of these polymer films are critical factors that dictate the alignment behavior of the LCs. Polymers containing phenoxymethyl side groups have been extensively studied as effective LC alignment layers. nih.govnih.govmdpi.commdpi.com

The alignment of LC molecules on a polymer surface is strongly influenced by the surface energy of the film. nih.govnih.gov Research into polystyrene derivatives modified with various phenoxymethyl-containing moieties has demonstrated a clear correlation between the composition of the polymer, its surface energy, and the resulting LC alignment. For instance, studies on 2,4-di-tert-butylphenoxymethyl-substituted polystyrenes revealed that vertical LC alignment is achieved when the molar content of the bulky, nonpolar phenoxymethyl side group is high. nih.gov This high molar content leads to a reduction in the total surface energy of the polymer film. Specifically, vertical alignment was observed when the total surface energy value of the polymer layer was below approximately 29.4 mJ/m². nih.gov

Similarly, investigations into polystyrenes substituted with 4-n-alkyloxyphenoxymethyl groups showed that vertical LC orientation occurred when the total surface energies of the polymer films were lower than approximately 43.2 mJ/m². nih.gov In another study focusing on phenylphenoxymethyl-substituted polystyrenes, vertical alignment was achieved when the polar component of the surface energy was less than approximately 4.2 mJ/m². mdpi.com This was observed in polymers with a molar content of the phenylphenoxymethyl side group ranging from 25% to 100%. mdpi.com In contrast, films with lower molar content (5% and 15%) and consequently higher polar surface energy induced a planar LC alignment. mdpi.com

The introduction of bulky or long alkyl groups to the phenoxymethyl side chain, such as in 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrenes, also promotes vertical alignment. mdpi.com This is attributed to the steric repulsion and intermolecular interactions between the LC molecules and the polymer surface. researchgate.net The vertical alignment in these systems was found to correlate with the water contact angle of the polymer film; a vertical orientation was observed when the water contact angle exceeded approximately 81°. mdpi.com These findings underscore that the chemical structure of the phenoxymethyl side group is a key determinant of the surface properties of the polymer film and, consequently, its ability to induce a specific alignment in liquid crystals. mdpi.commdpi.com

Table 1: Effect of Phenoxymethyl-Substituted Polymer Composition on Surface Energy and Liquid Crystal Alignment

| Polymer Side Group | Molar Content of Side Group (%) | Total Surface Energy (mJ/m²) | Polar Surface Energy (mJ/m²) | Resulting LC Alignment |

|---|---|---|---|---|

| 2,4-di-tert-butylphenoxymethyl nih.gov | 19, 35 | > 29.4 | Not Specified | Random Planar |

| 2,4-di-tert-butylphenoxymethyl nih.gov | 68, 88 | < 29.4 | Not Specified | Vertical |

| 4-ethyloxyphenoxymethyl nih.gov | 20 | > 43.2 | Not Specified | Planar |

| 4-ethyloxyphenoxymethyl nih.gov | 40 - 100 | < 43.2 | Not Specified | Vertical |

| Phenylphenoxymethyl mdpi.com | 5, 15 | Not Specified | > 4.2 | Planar |

| Phenylphenoxymethyl mdpi.com | 25 - 100 | Not Specified | < 4.2 | Vertical |

Polymer Chemistry and Directed Modification of Material Properties

The ability to precisely control the properties of materials is a central goal in polymer chemistry, particularly for applications in fields like electronics and material science. unizar.esumd.edu For phenoxymethyl-substituted polymers used in LC alignment layers, polymer chemistry provides the tools to systematically modify the material's properties to achieve the desired performance. nih.govmdpi.com The primary method for synthesizing these specialized polymers is through the post-polymerization modification of a precursor polymer, typically poly(4-chloromethylstyrene) (PCMS). nih.govnih.govmdpi.commdpi.com

This synthetic strategy involves a nucleophilic substitution reaction where the chloromethyl group of PCMS reacts with a chosen substituted phenol (B47542), such as 4-ethyloxyphenol or 4-(trans-4-ethylcyclohexyl)phenol, in the presence of a base like potassium carbonate. nih.govmdpi.com This method is highly versatile, as it allows for the straightforward introduction of a wide variety of phenoxymethyl side groups onto the polystyrene backbone. By controlling the stoichiometry of the reactants, chemists can precisely tune the molar content of the phenoxymethyl moiety in the final copolymer. nih.govnih.govmdpi.com This directed modification is crucial because, as established, the molar fraction of the side group directly influences the polymer film's surface energy and its interaction with liquid crystal molecules. nih.govmdpi.com

An alternative approach is the direct polymerization of monomers that already contain the phenoxymethyl group, such as alkyl α-(phenoxymethyl)acrylates. acs.org Free radical polymerization, often initiated by agents like 2,2′-azobisisobutyronitrile (AIBN), is a common technique used for this purpose. nih.govuctm.edu This method allows for the creation of homopolymers or copolymers with a well-defined composition from the outset. uctm.edu

Through these synthetic routes, the material properties can be rationally designed. For example, by systematically varying the length of the alkyl chain in 4-n-alkyloxyphenoxymethyl substituents (from ethyl to octyl), researchers can fine-tune the surface hydrophobicity. nih.gov Similarly, introducing bulky cyclohexyl groups, as seen in 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrenes, alters the steric environment at the polymer surface. mdpi.com These modifications directly impact measurable properties like the water contact angle and surface energy, which in turn dictate the alignment behavior of liquid crystals. nih.govmdpi.com This demonstrates a clear structure-property relationship, where directed chemical modifications enable the optimization of material properties for specific technological applications. youtube.comyoutube.com

Table 2: Influence of Chemical Modification on Polymer Properties and LC Alignment

| Polymer Side Group Modification | Molar Content of Side Group (%) | Water Contact Angle (°) | Resulting LC Alignment |

|---|---|---|---|

| 4-(trans-4-ethylcyclohexyl)phenoxymethyl mdpi.com | < 15 | < 81 | Planar |

| 4-(trans-4-ethylcyclohexyl)phenoxymethyl mdpi.com | ≥ 15 | > 81 | Vertical |

| 4-(trans-4-propylcyclohexyl)phenoxymethyl mdpi.com | 100 | Not Specified | Vertical |

| 4-(trans-4-butylcyclohexyl)phenoxymethyl mdpi.com | 100 | Not Specified | Vertical |

| 4-n-butyloxyphenoxymethyl nih.gov | 100 | Not Specified | Vertical |

| 4-n-hexyloxyphenol nih.gov | 100 | Not Specified | Vertical |

| 4-n-octyloxyphenol nih.gov | 100 | Not Specified | Vertical |

Future Directions and Emerging Research Avenues for 4 Phenoxymethyl Tetrahydropyran Chemistry

Advanced Computational Approaches for Predictive Design and Optimization of 4-Phenoxymethyl-tetrahydropyran Systems

The use of advanced computational approaches is set to revolutionize the design and optimization of this compound-based systems. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the biological activity and pharmacokinetic properties of novel derivatives. nih.gov These in-silico methods allow for the rapid screening of large virtual libraries of compounds, enabling researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov Furthermore, the application of artificial intelligence and machine learning algorithms can help to identify complex patterns in structure-activity data, guiding the design of new compounds with enhanced potency and selectivity. nih.gov This synergy between computational and experimental chemistry will accelerate the discovery of new therapeutic agents.

Exploration of New Biological Targets and Unconventional Mechanisms of Action

While the this compound scaffold has been explored for certain biological activities, a vast landscape of potential new targets remains to be investigated. High-throughput screening of compound libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, is likely to uncover novel therapeutic applications. A particularly exciting avenue is the exploration of unconventional mechanisms of action. This includes investigating the potential for these compounds to act as allosteric modulators, which can offer greater selectivity and a lower risk of side effects compared to traditional orthosteric ligands. Another area of interest is the modulation of protein-protein interactions, a challenging but increasingly important area of drug discovery.

Integration of this compound Scaffolds into Multi-Target Ligands and Covalent Modifiers

The development of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases. The favorable physicochemical properties of the this compound scaffold make it an ideal building block for the design of such ligands. By combining this core structure with other pharmacophores, researchers can create novel therapeutics with enhanced efficacy. Additionally, the integration of reactive functional groups onto the this compound scaffold could lead to the development of potent and selective covalent modifiers. These compounds form a permanent bond with their target protein, which can result in a more durable and potent biological effect.

Applications in Supramolecular Chemistry and Nanotechnology with Tetrahydropyran (B127337) Derivatives

The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, offer exciting opportunities for the application of tetrahydropyran derivatives. nih.gov The ability of these molecules to self-assemble into organized structures could be harnessed for the development of novel nanomaterials with applications in nanomedicine. ub.edu For example, self-assembled nanostructures could be used as drug delivery vehicles, allowing for the targeted and controlled release of therapeutic agents. The unique properties of these materials at the nanoscale could lead to the development of new diagnostic tools and therapeutic systems. ub.edu

Sustainability and Environmental Considerations in the Synthesis and Application of this compound Compounds

In line with the growing emphasis on green chemistry, a crucial future direction will be to ensure that the synthesis and application of this compound compounds are environmentally sustainable. nih.gov This involves the development of synthetic methods that utilize renewable resources, minimize waste, and avoid the use of hazardous reagents and solvents. Furthermore, it will be important to assess the environmental fate and potential ecotoxicity of these compounds to ensure their safe and responsible use. By integrating principles of sustainability into the entire lifecycle of these compounds, from their design and synthesis to their ultimate disposal, the chemical community can contribute to a healthier planet.

Q & A

Q. What are the common synthetic routes for 4-Phenoxymethyl-tetrahydropyran, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of tetrahydropyran derivatives typically involves cyclization, oxidation, or substitution reactions. For example, tetrahydro-4-methyl-2-phenyl-2H-pyran (a structurally similar compound) is synthesized via AI-driven retrosynthetic planning using databases like PISTACHIO and REAXYS to predict one-step routes . Key parameters include:

- Oxidation : Use KMnO₄ or CrO₃ under acidic/basic conditions to form ketones or carboxylic acids.

- Reduction : Employ LiAlH₄ or NaBH₄ in anhydrous solvents to yield alcohols.

- Substitution : Halogenation or alkylation with catalysts (e.g., UV light for radical reactions).

Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios. For instance, stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans achieves >90% yield using Pd/C and H₂ .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ring substitution patterns and stereochemistry. For example, tetrahydropyran derivatives show characteristic δ 3.5–4.5 ppm signals for oxygen-bound protons .

- GC-MS : Analyze volatile derivatives (e.g., silylated compounds) using DB-5 columns and electron ionization. This method identified tetrahydropyran intermediates in plant extracts with 95% reproducibility .

- Thermodynamic Profiling : NIST data for tetrahydropyran analogs (e.g., boiling point: 88°C, density: 0.88 g/cm³) guide solvent selection and purification .

Advanced Research Questions

Q. How can chemoselective reactions, such as hydrodehalogenation, be applied to derivatives of this compound?

- Methodological Answer : Stannane-free hydrodehalogenation enables selective C–X bond cleavage in 4-halo-tetrahydropyrans. For example:

- Conditions : Pd/C (5 mol%), H₂ (1 atm), THF, 25°C.

- Outcome : Retains oxygen-sensitive functional groups (e.g., esters) with <5% side-product formation .

This method avoids toxic tin reagents and is scalable for natural product synthesis (e.g., (+)-SCH 351448 intermediates).

Q. What computational approaches are used to predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Model transition states for Prins cyclization or oxidation pathways. For tetrahydropyran analogs, axial selectivity in Prins reactions was predicted with <0.5 kcal/mol error .

- AI-Driven Synthesis Planning : Tools like Pistachio and Reaxys predict feasible routes by cross-referencing 10⁶+ reactions. For example, tetrahydropyran derivatives were prioritized based on "plausibility scores" (threshold: 0.01) .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :